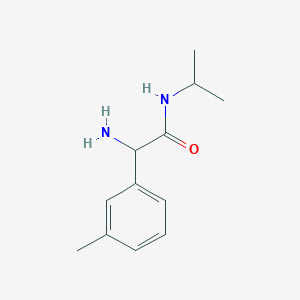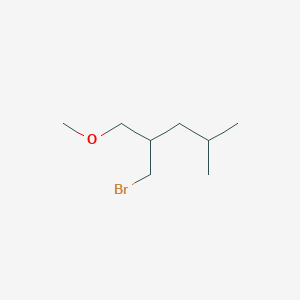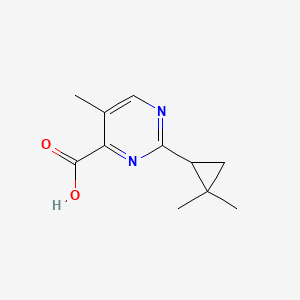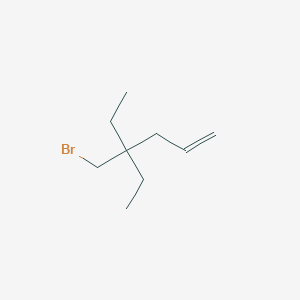
4-(Bromomethyl)-4-ethylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-ethylhex-1-ene is an organic compound with the molecular formula C9H17Br It is a derivative of hexene, where a bromomethyl group is attached to the fourth carbon atom, and an ethyl group is also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylhex-1-ene typically involves the bromination of 4-ethylhex-1-ene. One common method is the free radical bromination, where 4-ethylhex-1-ene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-ethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 4-(Hydroxymethyl)-4-ethylhex-1-ene, 4-(Cyanomethyl)-4-ethylhex-1-ene, or 4-(Aminomethyl)-4-ethylhex-1-ene.
Elimination: Formation of 4-ethylhex-1,3-diene.
Oxidation: Formation of 4-(Hydroxymethyl)-4-ethylhexanoic acid.
Scientific Research Applications
4-(Bromomethyl)-4-ethylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-ethylhex-1-ene primarily involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-4-ethylhex-1-ene
- 4-(Iodomethyl)-4-ethylhex-1-ene
- 4-(Hydroxymethyl)-4-ethylhex-1-ene
Uniqueness
4-(Bromomethyl)-4-ethylhex-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-(bromomethyl)-4-ethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-8H2,2-3H3 |
InChI Key |
BFZMGZAHCKDECS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
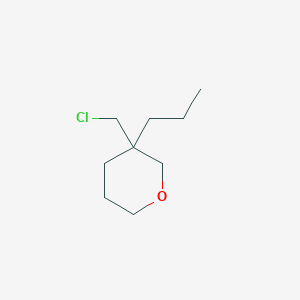

![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
